molecular formula C16H17NO4S2 B2810047 ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate CAS No. 476663-27-1

ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

Cat. No.: B2810047
CAS No.: 476663-27-1
M. Wt: 351.44
InChI Key: MGRUDYFJVZFWQI-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a useful research compound. Its molecular formula is C16H17NO4S2 and its molecular weight is 351.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiazolidinones, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves multiple steps starting from thiosemicarbazide and an appropriate aldehyde, followed by cyclization to form the thiazolidinone ring. The general synthetic route includes:

  • Formation of Thiosemicarbazone : Reaction of thiosemicarbazide with an aldehyde.
  • Cyclization : Interaction with dihalides to form the thiazolidinone structure.
  • Esterification : Introduction of the ethyl acetate moiety through esterification reactions.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi. In vitro studies demonstrated:

  • Bactericidal Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Effects : Showed promising results against Candida species.

Anticancer Activity

Several studies have explored the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Lines Tested : Significant cytotoxicity was observed in human breast cancer (MCF7) and liver cancer (HepG2) cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntifungalActive against Candida species
AnticancerInduces apoptosis in MCF7 and HepG2

Case Study: Anticancer Mechanism

In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the compound's effect on cancer cell lines. The findings suggested that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at lower concentrations compared to standard chemotherapeutics.

Properties

IUPAC Name

ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-3-20-12-7-5-11(6-8-12)9-13-15(19)17(16(22)23-13)10-14(18)21-4-2/h5-9H,3-4,10H2,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRUDYFJVZFWQI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.